Fenpropathrin
Overview
Description
Fenpropathrin is a widely used pyrethroid insecticide, known for its effectiveness in controlling a variety of agricultural pests. It is a synthetic compound that mimics the insecticidal properties of natural pyrethrins found in chrysanthemum flowers. This compound is particularly valued for its stability under light and its broad-spectrum activity against insects and mites .
Mechanism of Action
Target of Action
Fenpropathrin is a widely used pyrethroid insecticide in agriculture and household . The primary targets of this compound are the voltage-gated sodium channels (VGSC) . These channels play a crucial role in regulating cell excitability .
Mode of Action
This compound, like other natural and synthetic pyrethroids, interferes with the kinetics of voltage-gated sodium channels . This interaction causes paralysis and death of the pest . This compound is classified as a type II pyrethroid, characterized by the addition of a cyano group at the benzylic carbon . Such α-cyano pyrethroids have enhanced insecticidal activity because of their affinity for voltage-gated membrane channels .
Biochemical Pathways
This compound’s interaction with VGSC leads to the prolongation of the open time of these channels on nerve axons, thus altering membrane excitability . This disruption of normal neuronal function is the key biochemical pathway affected by this compound. The degradation of this compound involves the enzyme esterase/carboxyl esterase, which initiates the process by hydrolyzing the ester bond .
Pharmacokinetics
It is known that this compound has a low aqueous solubility and is considered to be moderately volatile . It may be persistent in both soil systems and water bodies depending upon local conditions .
Result of Action
This compound induces cellular death of dopaminergic neurons . It increases the generation of reactive oxygen species, disrupts both mitochondrial function and dynamic networks, impairs synaptic communication, and promotes mitophagy .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. It has been found that this compound residues may exist in the atmosphere for extended periods of time after application . Its high degree of toxicity to fish and aquatic invertebrates, as well as to non-target terrestrial insects, is mitigated in the field by this compound’s efficient metabolic degradation into non-toxic products, followed by rapid excretion .
Biochemical Analysis
Biochemical Properties
Fenpropathrin is an ingestion and contact synthetic pyrethroid . Its mode of action is similar to other natural (pyrethrum) and synthetic pyrethroids where they interfere with the kinetics of voltage-gated sodium channels causing paralysis and death of the pest . The major biotransformation reactions of this compound in rats consisted of oxidation at the methyl groups of the acid moiety and at the 2′- and 4′-positions of the alcohol moiety, cleavage of the ester linkage and the conjugation of the resultant carboxylic acids, alcohols and phenols with glucuronic acid, sulfuric acid and glycine .
Cellular Effects
This compound has been found to induce cellular death of dopaminergic neurons in vivo . Furthermore, this compound increased the generation of reactive oxygen species, disrupted both mitochondrial function and dynamic networks, impaired synaptic communication, and promoted mitophagy in vitro .
Molecular Mechanism
This compound’s mode of action is similar to other natural (pyrethrum) and synthetic pyrethroids where they interfere with the kinetics of voltage-gated sodium channels causing paralysis and death of the pest . It has been found that resistance to this compound remained elevated up to eight months after exposure to this compound . A real-time quantitative PCR analysis revealed that levels of voltage-gated sodium channel (VGSC) gene expression were significantly higher in the resistant line eight months after their last this compound exposure .
Temporal Effects in Laboratory Settings
Resistance to this compound remained elevated up to eight months after exposure to this compound . This compound degrades from soil by two main mechanisms, biodegradation and photochemical degradation of surface deposits . The time of degradation depends on the characteristics of the soils .
Dosage Effects in Animal Models
In rodent animals, two different injections of this compound were used for administrations, intraperitoneal (i.p), or stereotaxical (ST). The rats exhibited lower number of pokes 60 days after first i.p injection, while the rats in ST group showed a significant upregulation of apomorphine-evoked rotations 60 days after first injection .
Metabolic Pathways
The major biotransformation reactions of this compound in rats consisted of oxidation at the methyl groups of the acid moiety and at the 2′- and 4′-positions of the alcohol moiety, cleavage of the ester linkage and the conjugation of the resultant carboxylic acids, alcohols and phenols with glucuronic acid, sulfuric acid and glycine .
Transport and Distribution
This compound appears to have both type I and type II properties. It produces repetitive firing of neurons but is associated with type II symptoms. In acute studies with this compound in mammals, onset of toxic signs is rapid (within a few hours or days), independent of the route of exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fenpropathrin involves several key steps:
Formation of Acyl Chloride: 2,2,3,3-tetramethylcyclopropylcarboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride.
Reaction with Phenoxybenzaldehyde: The acyl chloride is then reacted with a mixture of 3-phenoxybenzaldehyde, sodium cyanide, triethylamine, water, and an organic solvent to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves:
Mild Reaction Conditions: Ensuring the reactions occur under controlled temperatures and pressures to maximize yield and purity.
Phase Transfer Catalysis: Utilizing phase transfer catalysts to enhance the reaction efficiency and product separation.
Chemical Reactions Analysis
Types of Reactions
Fenpropathrin undergoes various chemical reactions, including:
Oxidation: Leading to the formation of hydroxylated metabolites.
Hydrolysis: Resulting in the breakdown of the ester bond to produce carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Hydrolytic Conditions: Acidic or basic conditions to facilitate hydrolysis.
Major Products
Hydroxylated Metabolites: Formed through oxidation.
Carboxylic Acids and Alcohols: Resulting from hydrolysis.
Scientific Research Applications
Fenpropathrin has a wide range of applications in scientific research:
Agricultural Research: Studying its effectiveness and resistance mechanisms in various pests.
Environmental Studies: Investigating its environmental fate and ecotoxicology.
Medical Research: Exploring its potential neurotoxic effects and implications for human health.
Comparison with Similar Compounds
Similar Compounds
- Cyfluthrin
- Cyhalothrin
- Cypermethrin
- Deltamethrin
- Esfenvalerate
Uniqueness
Fenpropathrin is unique among pyrethroids due to its specific structural features, such as the 2,2,3,3-tetramethylcyclopropane ring and the cyano group. These features contribute to its high stability under light and its potent insecticidal activity .
Properties
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 2,2,3,3-tetramethylcyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-21(2)19(22(21,3)4)20(24)26-18(14-23)15-9-8-12-17(13-15)25-16-10-6-5-7-11-16/h5-13,18-19H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUXKZZNEFRCAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024002 | |
Record name | Fenpropathrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish to brown liquid or solid, depending on purity and temperature. Used as an acaricide and insecticide., Pale yellow liquid; [Merck Index] Yellowish-brown liquid or solid; mp = 45-50 deg C; [HSDB] Yellow to brown liquid or solid (purity and temperature dependent); [CAMEO] Yellow-brown liquid or solid (depends on storage); mp = 45-50 deg C; [MSDSonline] | |
Record name | FENPROPATHRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18151 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Fenpropathrin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5284 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
In xylene 1000, cyclohexanone 1000, methanol 337 (all in g/kg at 25 °C), Soluble in common organic solvents (chloroform, acetone, methanol)., In water, 1.41X10-2 mg/l @ 25 °C. | |
Record name | FENPROPATHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.15 @ 25 °C | |
Record name | FENPROPATHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000548 [mmHg], 5.48X10-6 mm Hg @ 20 °C | |
Record name | Fenpropathrin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5284 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | FENPROPATHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partial protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to increased sodium entry. /Pyrethroids/, The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, For more Mechanism of Action (Complete) data for FENPROPATHRIN (12 total), please visit the HSDB record page. | |
Record name | FENPROPATHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow oil, Yellow brown liquid or solid | |
CAS No. |
39515-41-8, 64257-84-7 | |
Record name | FENPROPATHRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18151 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fenpropathrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39515-41-8 | |
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Record name | Fenpropathrin [ISO] | |
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Record name | Fenpropathrin | |
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Record name | α-cyano-3-phenoxybenzyl 2,2,3,3-tetramethylcyclopropanecarboxylate | |
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Record name | FENPROPATHRIN | |
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Record name | FENPROPATHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |
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Melting Point |
45-50 °C | |
Record name | FENPROPATHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Fenpropathrin?
A1: this compound, a synthetic pyrethroid insecticide, primarily targets the voltage-gated sodium channels (VGSC) in insects. [, , , ] It disrupts the normal function of these channels, leading to paralysis and death. [, , , ]
Q2: How does this compound affect voltage-gated sodium channels?
A2: this compound binds to VGSCs, preventing their proper closure, which disrupts the flow of sodium ions across nerve cell membranes. This disruption leads to hyperexcitation of the nervous system, ultimately causing paralysis and death in target insects. [, , , , ]
Q3: Are there other mechanisms of action besides VGSC disruption?
A3: Research suggests that this compound resistance in some insects may involve metabolic detoxification mechanisms, particularly through enzymes like cytochrome P450s (CYPs) and glutathione S-transferases (GSTs). [, , ]
Q4: What are the downstream effects of this compound exposure in non-target organisms?
A4: In non-target organisms like fish, this compound exposure can induce oxidative stress, leading to lipid peroxidation and altered biochemical parameters. [] Studies on zebrafish embryos also showed teratogenic effects, behavioral abnormalities, cardiotoxicity, and neurotoxicity. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound's molecular formula is C22H27NO3, and its molecular weight is 353.46 g/mol. []
Q6: Is there spectroscopic data available for this compound?
A6: Gas chromatography coupled with electron capture detector (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) are widely used for the detection and quantification of this compound. [, , , , , ] These techniques provide information on the compound's retention time and mass-to-charge ratio, which are crucial for its identification and analysis.
Q7: Have insect populations developed resistance to this compound?
A7: Yes, several insect species, including the silverleaf whitefly (Bemisia argentifolii), citrus red mite (Panonychus citri), and the Asian citrus psyllid (Diaphorina citri), have developed resistance to this compound. [, , , , ]
Q8: What are the mechanisms of this compound resistance?
A8: Resistance mechanisms can include target-site insensitivity, where mutations in the VGSC gene reduce this compound binding affinity. [, , ] Additionally, enhanced metabolic detoxification by enzymes like CYPs and GSTs can contribute to resistance. [, , , ]
Q9: What is the environmental fate of this compound?
A10: this compound degradation in the environment is influenced by factors like soil type, pH, temperature, and microbial activity. [, ] It exhibits low mobility in soil and limited volatilization from various surfaces. []
Q10: What is the half-life of this compound in soil?
A11: The half-life of this compound in soil ranges from 25.8 to 33.2 days under laboratory conditions. [] Environmental factors like temperature and organic matter content can influence the degradation rate.
Q11: How effective are bioremediation strategies for this compound-contaminated soil?
A12: Bioaugmentation of contaminated soils with this compound-degrading bacterial strains like Bacillus sp. DG-02 and Sphingomonas sp. JQL4-5 have shown promise in enhancing the degradation of this insecticide. [, ]
Q12: How are this compound residues analyzed in food and environmental samples?
A13: Gas chromatography, particularly GC-ECD and GC-MS, are commonly employed for analyzing this compound residues due to their high sensitivity and selectivity. [, , , , , ] HPLC methods have also been developed and offer alternative approaches for analysis. []
Q13: Are there other analytical techniques for this compound detection?
A14: Yes, Enzyme-linked immunosorbent assay (ELISA) has been developed for rapid and sensitive detection of this compound residues. [] Additionally, micellar-enhanced spectrofluorimetry and resonance light scattering methods offer alternative detection approaches. [, ]
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